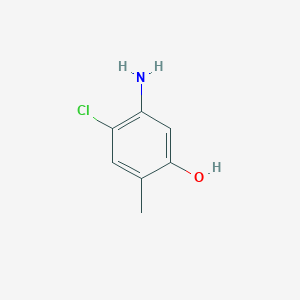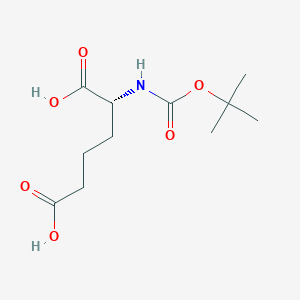
2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde
Descripción general
Descripción
2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-bonded Frameworks and Sheets
- A study on a related compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, demonstrated the formation of hydrogen-bonded sheets through a combination of N-H...O hydrogen bonds and N-H...π(arene) hydrogen bonds (Low et al., 2007).
Synthesis of Pyrido[2,3-d]pyrimidines
- 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde, a similar compound, was used in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, showcasing the versatility of this compound in the synthesis of complex organic structures (Perandones & Soto, 1998).
Catalyst-Free Synthesis of Benzofuran-Fused Pyrido[4,3-d]pyrimidines
- A catalyst-free approach to synthesizing benzofuran-fused pyrido[4,3-d]pyrimidines, which have good antitumor activities, was developed using a compound similar to 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde (Li et al., 2014).
Synthesis and Antimicrobial Activity
- Pyrimidines, similar to the compound of interest, were synthesized and showed potential as antimicrobial agents. This underscores the compound's relevance in developing new antimicrobial drugs (Abu-Melha, 2014).
Corrosion Inhibition Studies
- Studies on similar pyrimidine compounds demonstrated their effectiveness as corrosion inhibitors, suggesting potential applications of this compound in protecting metals from corrosion (Ech-chihbi et al., 2017).
Use in Synthesis of Functional Fluorophores
- Pyrimidine derivatives like this compound were used as intermediates in the synthesis of novel functional fluorophores, highlighting its utility in the creation of compounds with potential applications in imaging and diagnostics (Castillo et al., 2018).
Synthesis of Fused Polycyclic Pyrimidines
- The compound has been used in the condensation with aromatic aldehydes to synthesize fused polycyclic pyrimidines, showcasing its role in creating complex chemical structures with broad biological activity (Harutyunyan, 2016).
Antibacterial Activity
- Research on pyrimidine derivatives indicated their utility in synthesizing compounds with significant antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Mistry & Desai, 2005).
Interaction with Glycine Esters
- The interaction of similar compounds with glycine esters was studied, indicating potential applications in synthesizing biologically active compounds (Zinchenko et al., 2018).
Anticancer and Metal Sequestering Properties
- Reactions of related pyrimidines with diamines resulted in compounds with appreciable anticancer activities and interactions with metal ions, highlighting the compound's potential in cancer therapy and metal ion sequestration (Singh et al., 2008).
Synthesis of Novel Oxo Pyrimido Pyrimidines
- The compound has been used in the synthesis of novel oxo pyrimido pyrimidines, indicating its role in creating new chemical entities with potential pharmacological activities (Jadhav et al., 2022).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-4-2-3-10(5-11)12-13-6-9(8-15)7-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUAVCQIBHEFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650593 | |
| Record name | 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119398-70-7 | |
| Record name | 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


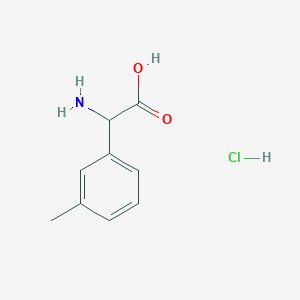
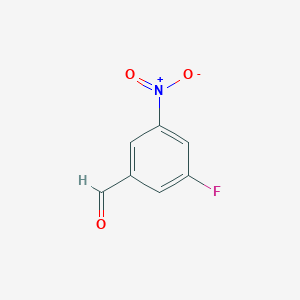

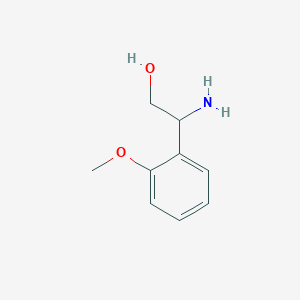

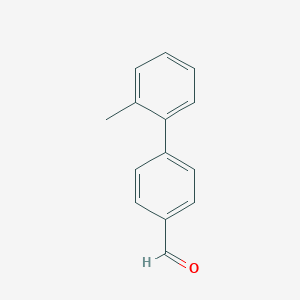
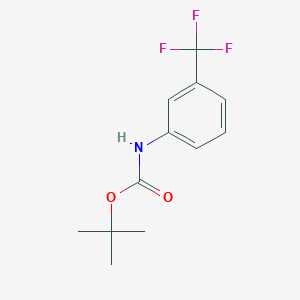
![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)
![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)
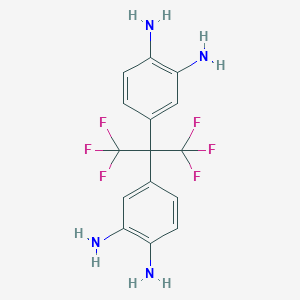
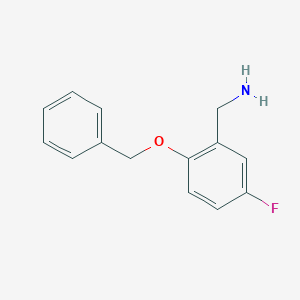
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)
